molecular formula C16H14N2O2S B4197248 2-(4-isopropyl-3-nitrophenyl)-1,3-benzothiazole

2-(4-isopropyl-3-nitrophenyl)-1,3-benzothiazole

Cat. No. B4197248
M. Wt: 298.4 g/mol
InChI Key: WDERDZACFFXLJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropyl-3-nitrophenyl)-1,3-benzothiazole (INT) is a chemical compound that has been extensively studied for its potential applications in various fields. It is a yellow crystalline powder with a molecular weight of 311.36 g/mol and a melting point of 186-189°C.

Mechanism of Action

The mechanism of action of 2-(4-isopropyl-3-nitrophenyl)-1,3-benzothiazole is not fully understood. However, it has been suggested that 2-(4-isopropyl-3-nitrophenyl)-1,3-benzothiazole may exert its anticancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes. 2-(4-isopropyl-3-nitrophenyl)-1,3-benzothiazole has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-(4-isopropyl-3-nitrophenyl)-1,3-benzothiazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(4-isopropyl-3-nitrophenyl)-1,3-benzothiazole can induce cell cycle arrest and apoptosis in cancer cells. 2-(4-isopropyl-3-nitrophenyl)-1,3-benzothiazole has also been shown to inhibit the proliferation of cancer cells and suppress tumor growth in animal models. In addition, 2-(4-isopropyl-3-nitrophenyl)-1,3-benzothiazole has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-isopropyl-3-nitrophenyl)-1,3-benzothiazole is its high purity level, which makes it suitable for use in various lab experiments. 2-(4-isopropyl-3-nitrophenyl)-1,3-benzothiazole is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 2-(4-isopropyl-3-nitrophenyl)-1,3-benzothiazole is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-(4-isopropyl-3-nitrophenyl)-1,3-benzothiazole. One potential direction is to further study its anticancer properties and explore its potential as a chemotherapeutic agent. Another potential direction is to investigate its potential as an antioxidant and anti-inflammatory agent. Additionally, 2-(4-isopropyl-3-nitrophenyl)-1,3-benzothiazole could be studied for its potential as a fluorescent probe for detecting other types of molecules. Overall, 2-(4-isopropyl-3-nitrophenyl)-1,3-benzothiazole is a promising compound with a wide range of potential applications in various fields.

Scientific Research Applications

2-(4-isopropyl-3-nitrophenyl)-1,3-benzothiazole has been extensively studied for its potential applications in various fields. In the field of material science, 2-(4-isopropyl-3-nitrophenyl)-1,3-benzothiazole has been used as a fluorescent probe for detecting metal ions. In the field of organic electronics, 2-(4-isopropyl-3-nitrophenyl)-1,3-benzothiazole has been used as a hole transport material in organic light-emitting diodes. In the field of medicinal chemistry, 2-(4-isopropyl-3-nitrophenyl)-1,3-benzothiazole has been studied for its potential as an anticancer agent.

properties

IUPAC Name

2-(3-nitro-4-propan-2-ylphenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-10(2)12-8-7-11(9-14(12)18(19)20)16-17-13-5-3-4-6-15(13)21-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDERDZACFFXLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitro-4-propan-2-ylphenyl)-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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